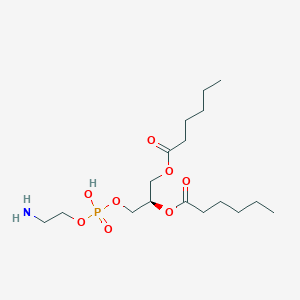
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine
Übersicht
Beschreibung
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine: is a synthetic phospholipid belonging to the class of phosphatidylethanolamines. These compounds are characterized by the presence of two fatty acid chains esterified to the glycerol backbone and a phosphoethanolamine head group. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes.
Wirkmechanismus
Target of Action
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (PE(6:0/6:0)) is a type of phospholipid, a major component of cell membranes. It is known to interact with various targets within the cell, but its primary target is the central nervous system .
Mode of Action
They can form stable bilayers and vesicles, encapsulating and delivering drugs to specific targets within the body .
Biochemical Pathways
PE(6:0/6:0) is part of the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoethanolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages
Biochemische Analyse
Biochemical Properties
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is a substrate for phospholipase C isolated from Bacillus cereus as well as phospholipase A2 isolated from Agkistrodon halys blomhoffi and Naja naja atra snake venom . It interacts with these enzymes, which hydrolyze the phospholipid, leading to various biochemical reactions .
Cellular Effects
It is known that it plays a role as a surfactant and is commonly used in the generation of micelles, liposomes, and other types of artificial membranes. These structures can interact with cells and potentially influence cell function.
Molecular Mechanism
It is known to interact with enzymes such as phospholipase C and phospholipase A2 . These enzymes can hydrolyze the phospholipid, leading to changes in cell signaling and potentially influencing gene expression .
Temporal Effects in Laboratory Settings
It is known that it is commonly used in the generation of micelles, liposomes, and other types of artificial membranes, which can have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the phospholipase C and phospholipase A2 pathways . These enzymes can hydrolyze the phospholipid, leading to changes in metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with hexanoic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The phosphorylation step can be carried out using phosphorus oxychloride (POCl3) or other phosphorylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phosphoethanolamine head group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and carboxylic acids.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted phosphoethanolamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid behavior and interactions in various environments.
Biology: Employed in the formation of liposomes and micelles for drug delivery and membrane protein studies.
Medicine: Utilized in the development of lipid-based drug delivery systems and as a component in artificial membranes for medical devices.
Industry: Applied in the formulation of cosmetics, food products, and other consumer goods that require stable emulsions and dispersions
Vergleich Mit ähnlichen Verbindungen
1,2-Dihexanoyl-sn-glycero-3-phosphocholine: Similar in structure but with a phosphocholine head group instead of phosphoethanolamine.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Contains longer oleoyl fatty acid chains, resulting in different physical properties and applications.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains myristoyl fatty acid chains, leading to variations in membrane behavior and stability.
Uniqueness: 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid chain length and the presence of the phosphoethanolamine head group. These characteristics make it particularly useful for studying membrane dynamics and for applications requiring specific lipid interactions and behaviors .
Eigenschaften
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34NO8P/c1-3-5-7-9-16(19)23-13-15(26-17(20)10-8-6-4-2)14-25-27(21,22)24-12-11-18/h15H,3-14,18H2,1-2H3,(H,21,22)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELYUHWUVHDSSU-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


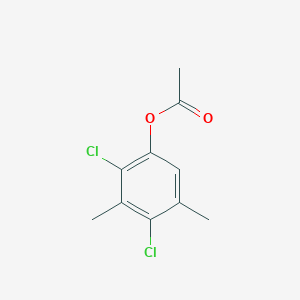
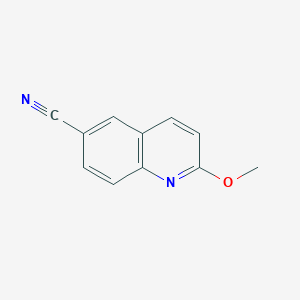
![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)
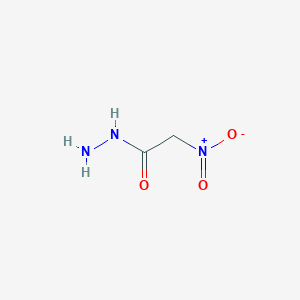
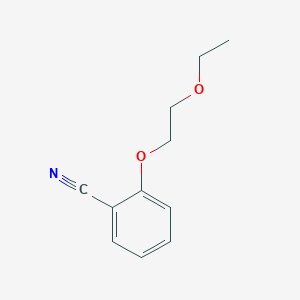
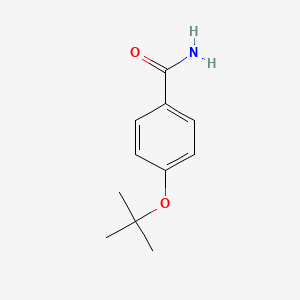
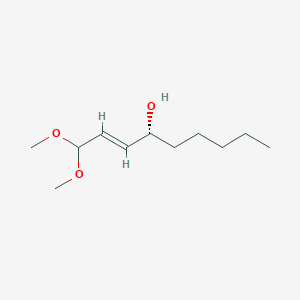
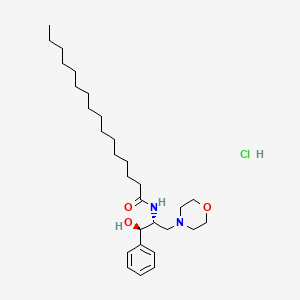
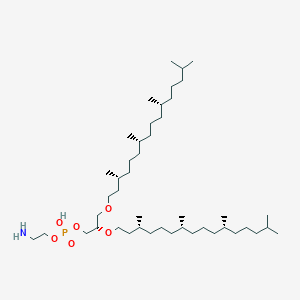
![Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt](/img/structure/B3044026.png)


![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B3044032.png)

